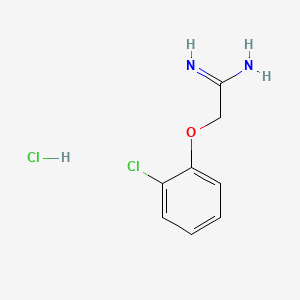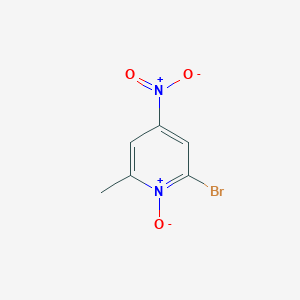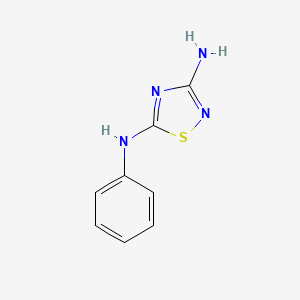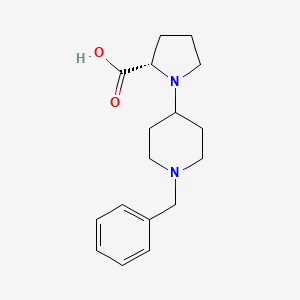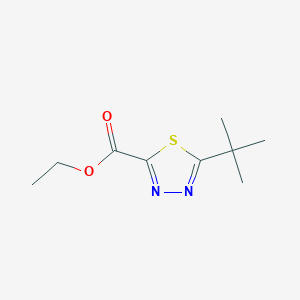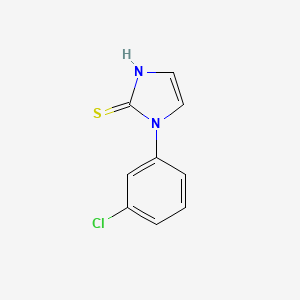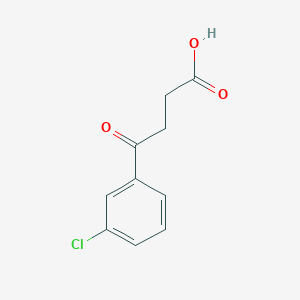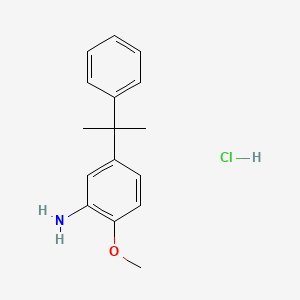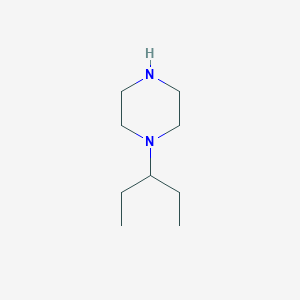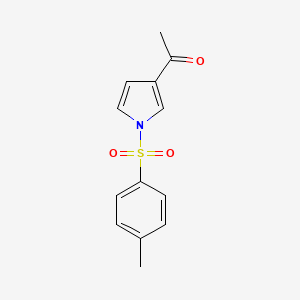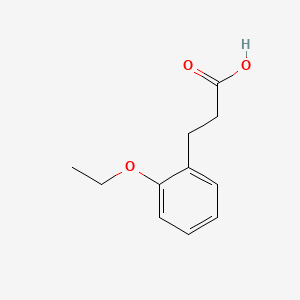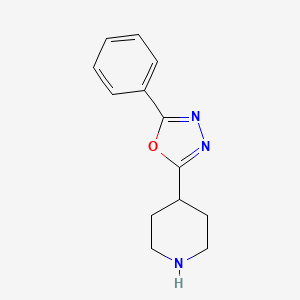
2-(5-フェニル-1,3,4-オキサジアゾール-2-イル)ピペリジン
概要
説明
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a phenyl-substituted oxadiazole ring.
科学的研究の応用
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is studied for its antimicrobial and antiviral properties.
Material Science: It is used in the development of high-energy materials and as a component in various polymers.
作用機序
Target of Action
The primary target of the compound 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) . DprE1 plays a crucial role in the biogenesis of the mycobacterial cell wall, which is an essential protective barrier against various cellular stresses and is important for virulence in the host .
Mode of Action
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine interacts with its target, DprE1, by binding to it. This binding inhibits the function of DprE1, thereby disrupting the biogenesis of the mycobacterial cell wall
Biochemical Pathways
The inhibition of DprE1 by 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine affects the mycolyl-arabinogalactan-peptidoglycan (mAGP) biogenesis pathway . This pathway is crucial for the formation of the mycobacterial cell wall. Disruption of this pathway leads to downstream effects such as compromised cell wall integrity, which can potentially lead to cell death .
Result of Action
The molecular and cellular effects of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine’s action primarily involve the disruption of the mycobacterial cell wall. This disruption can lead to cell death, thereby exhibiting its potential as an antitubercular agent .
生化学分析
Biochemical Properties
It has been found to interact with decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an enzyme involved in the biogenesis of the mycobacterial cell wall
Cellular Effects
It has been shown to have promising potency against many drug-resistant strains of tuberculosis, as well as drug-susceptible clinical isolates . It also showed cidality against Mycobacterium tuberculosis (Mtb) growing in host macrophages .
Molecular Mechanism
Whole genome sequencing of genomic DNA from resistant mutants raised to this compound revealed mutations in DprE1 . This suggests that 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine may exert its effects at the molecular level by interacting with this enzyme.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of reagents such as acetic anhydride and potassium carbonate under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: These include compounds like 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline, which also exhibit significant biological activities.
1,2,4-Oxadiazole Derivatives: Compounds such as 1-(4-(5-Phenyl-1,2,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazole.
Uniqueness
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine and an oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVYYGIMDHYGFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375584 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280110-78-3 | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
